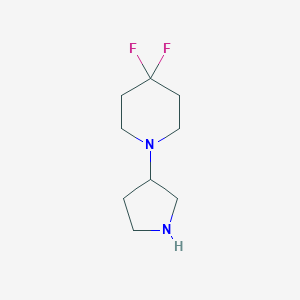![molecular formula C10H7F3O B13330905 Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- CAS No. 136476-26-1](/img/structure/B13330905.png)
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-: is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a trifluoromethyl group and an ethenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Wittig-Horner Reaction: One common method for synthesizing Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves the Wittig-Horner reaction.
Carbon Monoxide and 2-Iodobenzotrifluoride: Another method involves the reaction of carbon monoxide with 2-iodobenzotrifluoride under specific conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various complex molecules .
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves its interaction with various molecular targets. It is believed to exert its activity by inhibiting mitochondrial electron transport at the cytochrome bc1 complex . This inhibition disrupts cellular respiration and energy production, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, lacking the trifluoromethyl and ethenyl groups.
2-(Trifluoromethyl)benzaldehyde: Similar structure but without the ethenyl group.
2-(Trifluoromethyl)styrene: Similar structure but with a styrene group instead of the aldehyde group.
Uniqueness: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- is unique due to the presence of both trifluoromethyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
136476-26-1 |
|---|---|
Molekularformel |
C10H7F3O |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-5-3-2-4-8(9)6-14/h2-6H,1H2 |
InChI-Schlüssel |
SCHHJDUMTGSBBB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



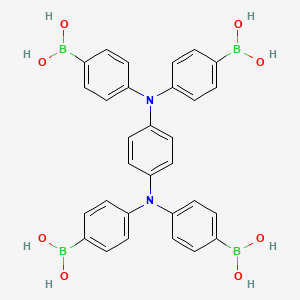
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
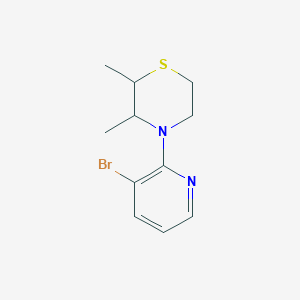
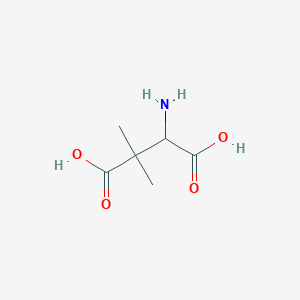
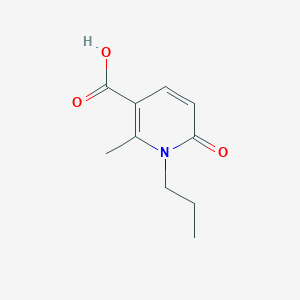
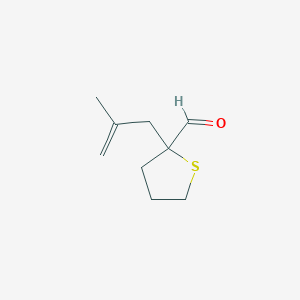
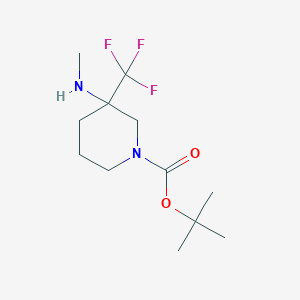
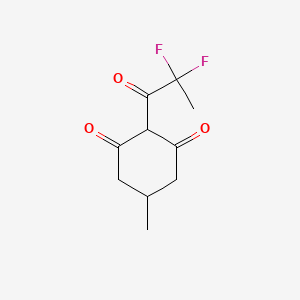
![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
